molecular formula C13H20N2OS2 B14890119 n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

Cat. No.: B14890119
M. Wt: 284.4 g/mol
InChI Key: CGIOUYFSKZLSQN-UHFFFAOYSA-N
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Description

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry. This molecule features a thiazole ring—a privileged scaffold in drug discovery known for its diverse pharmacological properties—linked via a thioether bridge to an N-cyclohexyl acetamide group . The structural motif of incorporating a cyclohexylmethyl or similar alkyl chain into acetamide derivatives is a recognized strategy in developing compounds with enhanced antiproliferative activity and selectivity against cancer cell lines, as reported in studies on nimesulide analogues . Thiazole-containing compounds are investigated across a wide spectrum of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents . The specific structural elements present in this compound suggest potential research value in programs targeting cancer, particularly for in vitro cell viability evaluation in prostate (LNCaP) and breast (MCF-7) cancer cell lines, where structurally similar acetamide derivatives have shown promising activity . Its mechanism of action may involve COX-2-independent pathways, as some effective anticancer nimesulide analogues demonstrate no appreciable COX-2 inhibitory activity, indicating other targets are involved in their antiproliferative effects . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H20N2OS2

Molecular Weight

284.4 g/mol

IUPAC Name

N-cyclohexyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C13H20N2OS2/c1-10-14-12(8-18-10)7-17-9-13(16)15-11-5-3-2-4-6-11/h8,11H,2-7,9H2,1H3,(H,15,16)

InChI Key

CGIOUYFSKZLSQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSCC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, a classical method for constructing thiazole rings, involves the reaction of α-halocarbonyl compounds with thioamides or thiourea. For n-cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, this method proceeds via:

  • Thiazole Ring Formation :

    • Reaction of 2-chloroacetoacetate with thiourea in dimethylformamide (DMF) at 80–85°C to form the 2-methylthiazole-4-carboxylate intermediate.
    • Nucleophilic attack by the thiourea sulfur on the α-carbon of the chloroacetoacetate, followed by cyclization and dehydration.
  • Functionalization :

    • Reduction of the carboxylate to a hydroxymethyl group using lithium aluminum hydride (LiAlH$$_4$$).
    • Thioether formation via alkylation with cyclohexyl-2-bromoacetamide in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetone.

Key Conditions :

  • Solvents: DMF, ethyl acetate.
  • Catalysts: None required for cyclization; K$$2$$CO$$3$$ for alkylation.
  • Yield: 68–72% after purification by antisolvent precipitation.

Robinson–Gabriel Cyclization Method

The Robinson–Gabriel method employs cyclodehydration of acylated aminoketones using phosphorus pentasulfide (P$$2$$S$$5$$). Applied to this compound:

  • Intermediate Synthesis :

    • Preparation of N-cyclohexyl-2-(chloroacetyl)acetamide by reacting cyclohexylamine with chloroacetyl chloride.
    • Condensation with 2-methyl-4-mercaptomethylthiazole, synthesized separately via Hantzsch method.
  • Cyclization :

    • Treatment with P$$2$$S$$5$$ in chloroform at reflux, inducing cyclodehydration to form the thioether linkage.

Advantages :

  • High regioselectivity for thiazole formation.
  • Compatibility with heat-sensitive functional groups.

Limitations :

  • Requires strict moisture control due to P$$2$$S$$5$$ sensitivity.
  • Moderate yields (55–60%) due to side reactions.

Stepwise Assembly via Thioether Linkage

This modular approach constructs the thioether bond before assembling the thiazole ring:

  • Thioether Formation :

    • Reacting cyclohexyl-2-mercaptoacetamide with 4-(bromomethyl)-2-methylthiazole in tetrahydrofuran (THF) using triethylamine (Et$$_3$$N) as a base.
  • Thiazole Ring Optimization :

    • The 2-methylthiazole moiety is pre-synthesized via Hantzsch or Cook–Heilbron methods, ensuring high purity before coupling.

Conditions :

  • Solvent: THF or dichloromethane (DCM).
  • Temperature: Room temperature to 50°C.
  • Yield: 75–80% after column chromatography.

Alternative Pathways Using Halogenated Intermediates

Recent patents disclose halogenation strategies for streamlining synthesis:

  • α-Halogenation of β-Keto Esters :

    • Treatment of ethyl acetoacetate with N-bromosuccinimide (NBS) to form α-bromo-β-keto ester.
    • Cyclization with thiourea to yield 2-amino-4-methylthiazole-5-carboxylate.
  • Functional Group Interconversion :

    • Hydrolysis of the ester to carboxylic acid, followed by amidation with cyclohexylamine.
    • Thioether installation via Mitsunobu reaction or nucleophilic substitution.

Key Innovations :

  • Use of microwave irradiation to accelerate cyclization (20 minutes vs. 12 hours conventionally).
  • Halogenated intermediates enable late-stage diversification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Hantzsch Synthesis 68–72 Scalable, established protocol Multi-step, moderate purity
Robinson–Gabriel 55–60 High regioselectivity Moisture-sensitive reagents
Stepwise Assembly 75–80 Modular, high purity Requires pre-formed thiazole
Halogenation-Mediated 70–75 Late-stage diversification Complex purification

Optimization Insights :

  • Antisolvent precipitation (e.g., adding hexane to DCM solutions) enhances purity to >98%.
  • Microwave-assisted synthesis reduces reaction times by 70%.

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name / ID Substituents / Modifications Yield (%) Melting Point (°C) Key Biological Activity / Notes Source
1Z105 (N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide) Pyrimidoindole core, phenyl, methyl N/A N/A TLR4 agonist; adjuvant activity in vaccines 2020 study
2B182C (8-(furan-2-yl) analog of 1Z105) Furan substitution at C8 of pyrimidoindole N/A N/A Enhanced TLR4 activation (human/mouse) 2020 study
Compound 20 (N-Cyclohexyl-2-((3-methyl-4-oxo-quinazolin-2-yl)thio)acetamide) Quinazolinone core, methyl 87% N/A Inhibits Mycobacterium tuberculosis 2017 study
Compound 4a (2-((4-(4-chlorophenyl)-pyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) Chlorophenyl, quinoxaline, pyrimidine 90.2% 230–232 Antimicrobial activity (unspecified) 2017 study
Compound 9 (N-(4-chlorophenyl)-2-{[5-[(5-nitro-2-furyl)methylene]-4-oxo-thiazolidin-3-yl}acetamide) Nitrofuryl, chlorophenyl 58% 159–160 N/A (structural characterization only) 2010 study

Key Research Findings and Gaps

  • Synthetic Challenges: Thioacetamide derivatives often require HATU-mediated coupling or thiouracil cyclization . Yields vary significantly (37–90%) depending on substituent steric effects .
  • Biological Data Limitations :

    • While 1Z105 and 2B182C have in vivo adjuvant data , the antimicrobial or TLR4 activity of the target compound remains uncharacterized.

Biological Activity

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a compound of interest due to its unique structural features and potential biological activities. This compound comprises a cyclohexyl group, a thiazole moiety, and an acetamide functional group, which collectively contribute to its pharmacological properties. The thiazole ring is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{S}

This structure features:

  • A cyclohexyl group that enhances lipophilicity.
  • A thiazole ring substituted at the 2-position with a methyl group.
  • An acetamide group linked via a thioether bond.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens, including Mycobacterium tuberculosis . The thiazole moiety is particularly known for its ability to interact with microbial targets, making it a candidate for further pharmacological studies .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar thiazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies indicate that this compound may possess COX-inhibiting properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Activity : A study synthesized various thiazole derivatives and evaluated their anticancer activity against A549 and C6 tumor cell lines. While the focus was not solely on this compound, the findings suggest that compounds with similar structures can induce apoptosis in cancer cells, highlighting the potential of thiazole-containing compounds in cancer therapy .
  • Binding Affinity Studies : Interaction studies have been conducted to assess the binding affinity of this compound to specific enzymes or receptors involved in cell signaling pathways. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Comparative Analysis

The following table compares this compound with other related compounds based on their notable activities:

Compound NameStructureNotable Activity
This compoundStructureAntimicrobial, Anti-inflammatory
4-MethylthiazoleStructureAntimicrobial
Thiazole DerivativesStructureAntimicrobial and anti-inflammatory
5-(Thiazol-4-yl)-1H-pyrazoleStructureAntimicrobial

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